molecular formula C11H9FIN3O B11070339 N-(2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

N-(2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B11070339
M. Wt: 345.11 g/mol
InChI Key: UTMITUPFYLDYQS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by the presence of fluorine, iodine, and pyrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of 4-iodo-1H-pyrazole: This can be achieved by iodination of pyrazole using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Acylation Reaction: The 4-iodo-1H-pyrazole is then reacted with 2-bromoacetyl chloride in the presence of a base like triethylamine to form 2-(4-iodo-1H-pyrazol-1-yl)acetyl chloride.

    Amidation: Finally, the 2-(4-iodo-1H-pyrazol-1-yl)acetyl chloride is reacted with 2-fluoroaniline in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the acetamide moiety.

    Coupling Reactions: The presence of the iodine atom makes the compound suitable for palladium-catalyzed coupling reactions such as Suzuki or Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, in solvents such as dimethylformamide.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be formed.

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Coupling Products: Biaryl or alkyne-linked products from coupling reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to the presence of iodine and fluorine atoms.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Anticancer Research: Studied for its cytotoxic effects on cancer cells.

Industry

    Material Science:

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine and iodine atoms can enhance binding affinity and specificity, while the pyrazole ring can interact with active sites through hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.

    N-(2-fluorophenyl)-2-(4-bromo-1H-pyrazol-1-yl)acetamide: Bromine atom instead of iodine.

    N-(2-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)acetamide: Methyl group instead of iodine.

Uniqueness

The presence of the iodine atom in N-(2-fluorophenyl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide makes it particularly suitable for coupling reactions, which is a significant advantage over its chloro, bromo, and methyl analogs. Additionally, the combination of fluorine and iodine atoms can enhance its biological activity and binding affinity, making it a unique candidate for drug development and other applications.

Properties

Molecular Formula

C11H9FIN3O

Molecular Weight

345.11 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(4-iodopyrazol-1-yl)acetamide

InChI

InChI=1S/C11H9FIN3O/c12-9-3-1-2-4-10(9)15-11(17)7-16-6-8(13)5-14-16/h1-6H,7H2,(H,15,17)

InChI Key

UTMITUPFYLDYQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=C(C=N2)I)F

Origin of Product

United States

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